

N-Butylurea molecular weight and formula

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Compound of Interest

Compound Name: **N-Butylurea**

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An In-Depth Technical Guide to **N-Butylurea** for Research and Development

Executive Summary

N-Butylurea ($C_5H_{12}N_2O$) is a monosubstituted urea derivative that serves as a fundamental building block in organic synthesis and holds specific relevance in the fields of medicinal chemistry and agrochemicals. Its structure, combining a hydrophilic urea core with a moderately hydrophobic butyl chain, imparts a unique set of physicochemical properties. This guide provides a comprehensive technical overview of **N-Butylurea**, detailing its core properties, synthesis methodologies, key applications in drug development, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for laboratory and developmental applications.

Core Molecular and Physicochemical Properties

N-Butylurea is an odorless, white crystalline solid.^{[1][2]} Its identity and fundamental properties are well-defined, providing a reliable foundation for its use in complex synthetic pathways. The key identifiers and properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ N ₂ O	[1] [3] [4]
Linear Formula	CH ₃ (CH ₂) ₃ NHCONH ₂	[3]
Molecular Weight	116.16 g/mol	[1] [3]
CAS Number	592-31-4	[1] [3] [4]
IUPAC Name	Butylurea	[1] [4]
Synonyms	1-Butylurea, N-n-Butylurea	[1] [4]
Melting Point	92-98 °C	[5] [6]
Appearance	Odorless white crystalline solid	[1] [2]
Solubility	Soluble in water, alcohol, and ether	[6] [7]

Synthesis of N-Butylurea: Methodologies and Mechanistic Insights

The synthesis of **N-Butylurea** can be achieved through several routes, with modern methods favoring efficiency, scalability, and environmental considerations. A prevalent and practical approach involves the reaction of a primary amine with an isocyanate precursor, such as potassium cyanate, in an aqueous acidic medium.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Mechanistic Rationale

The selection of an aqueous acidic environment is a critical experimental choice. The acid (e.g., HCl) protonates the potassium cyanate to generate isocyanic acid (HNCO) *in situ*. Butylamine, a primary amine, then acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanic acid. This nucleophilic addition results in the formation of **N-Butylurea**. This one-pot method is efficient and avoids the handling of volatile or highly toxic reagents like phosgene, which are used in more traditional isocyanate syntheses.[\[9\]](#)

Experimental Protocol: Synthesis from Butylamine and Potassium Cyanate

This protocol describes a laboratory-scale synthesis of **N-Butylurea**, which is self-validating through the isolation and characterization of the final product.[\[8\]](#)

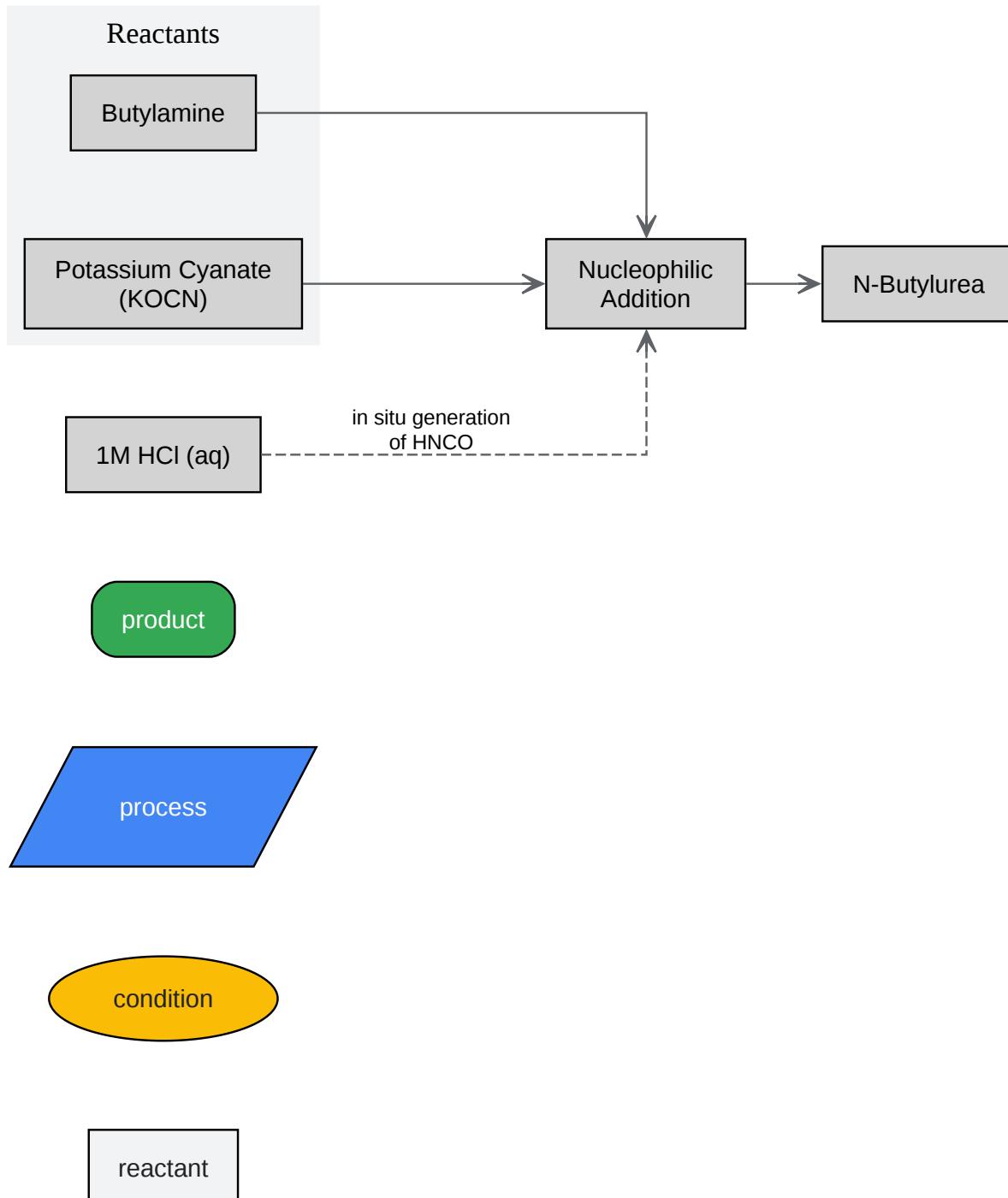
Materials:

- Butylamine
- Potassium cyanate (KOCN)
- 1M Hydrochloric acid (HCl)
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve potassium cyanate in deionized water. Cool the solution in an ice bath to 0-5 °C.
- Amine Addition: While maintaining the temperature, slowly add an equimolar amount of butylamine to the solution.
- Acidification: Add 1M HCl dropwise to the stirring solution. The acid catalyzes the formation of isocyanic acid, which is immediately consumed by the amine. Monitor the pH to ensure acidic conditions are maintained.
- Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete. The **N-Butylurea** product, being a solid, will precipitate out of the solution.
- Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

- Purification: Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
- Drying & Verification: Dry the purified **N-Butylurea** under vacuum. The identity and purity of the product should be confirmed by determining its melting point (expected: 92-98 °C) and through spectroscopic analysis (e.g., FTIR, NMR).



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Caption: Synthesis workflow for **N-Butylurea** via nucleophilic addition.

Applications in Research and Drug Development

While **N-Butylurea** has applications as a fertilizer for rice, its primary value for this audience lies in its role as a chemical intermediate and a structural motif in medicinal chemistry.[5][6]

The Urea Moiety in Drug Design

The urea functional group is a privileged structure in drug design due to its unique hydrogen bonding capabilities.[10] It can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form robust and specific interactions with biological targets like enzymes and receptors.[10][11] **N-Butylurea** serves as a simple, foundational molecule for introducing this critical moiety.

Key Roles of the Urea Group:

- Target Binding: Forms key hydrogen bonds in the active site of enzymes such as kinases, proteases, and soluble epoxide hydrolases.[10]
- Modulation of Physicochemical Properties: The urea group can be used to fine-tune a molecule's solubility, permeability, and metabolic stability.[11]
- Conformational Rigidity: Intramolecular hydrogen bonding involving the urea group can help lock a molecule into a specific, bioactive conformation.[11]

Use as a Synthetic Building Block

N-Butylurea is a precursor for synthesizing more complex substituted ureas. For example, it can be a starting material in the development of sulfonylureas, a class of compounds historically used in the management of diabetes.[5][6][12] Its primary amine allows for further functionalization, making it a versatile component in combinatorial chemistry libraries aimed at drug discovery.

Safety, Handling, and Reactivity Profile

Proper handling of **N-Butylurea** is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[1][13]

Hazard and Precautionary Summary:

Category	Information
Primary Hazards	Acute toxicity (Oral), Irritant. [1]
GHS Signal Word	Warning.
Personal Protective Equipment (PPE)	Wear safety glasses, chemical-resistant gloves, and a dust mask (type N95 or equivalent). [13]
Handling	Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. [13] Avoid contact with skin and eyes.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]
Incompatible Materials	Strong oxidizing agents. [6] [13]
Reactivity	Decomposes upon heating to emit toxic fumes of nitrogen oxides (NOx). [5] [14] As an amide, it can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases. [5] [15]
Spill Procedure	For small spills, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal. [15]

Conclusion

N-Butylurea is a valuable chemical compound whose utility extends from its fundamental molecular properties to its application as a key structural element in drug design. A thorough understanding of its synthesis, particularly modern, efficient methods, allows for its effective use in research. Its role as a carrier of the critical urea moiety underscores its importance for medicinal chemists seeking to modulate drug-target interactions and optimize pharmacokinetic profiles. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research and development setting.

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